molecular formula C3H3ClO2 B167805 cis-3-Chloroacrylic acid CAS No. 1609-93-4

cis-3-Chloroacrylic acid

Cat. No.: B167805
CAS No.: 1609-93-4
M. Wt: 106.51 g/mol
InChI Key: MHMUCYJKZUZMNJ-UPHRSURJSA-N
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Description

cis-3-Chloroacrylic acid (chemical formula: C₃H₃ClO₂) is a halogenated unsaturated carboxylic acid. It serves as a critical intermediate in the bacterial degradation pathway of the nematocide 1,3-dichloropropene, enabling soil bacteria like Pseudomonas pavonaceae to utilize this pesticide as a carbon source . The enzyme This compound dehalogenase (cis-CaaD) catalyzes its hydrolytic dehalogenation to produce malonate semialdehyde and HCl, which feeds into the Krebs cycle .

cis-CaaD is a homotrimeric enzyme (each monomer: 149 amino acids) belonging to the tautomerase superfamily, characterized by a β–α–β structural motif and a catalytic N-terminal proline (Pro-1) . Key active-site residues include Arg-70, Arg-73, Tyr-103, and Glu-114, which stabilize the substrate and facilitate catalysis .

Preparation Methods

Microbial Production via Bacterial Degradation Pathways

The most well-documented source of cis-3-CAA in nature is its role as an intermediate in the microbial degradation of halogenated compounds. Soil bacteria such as Pseudomonas pavonaceae utilize 1,3-dichloropropene, a common nematocide, as a carbon and energy source. During this process, 1,3-dichloropropene undergoes sequential enzymatic transformations, ultimately yielding cis-3-CAA as a metabolic intermediate .

Enzymatic Conversion of 1,3-Dichloropropene

The degradation pathway involves two key enzymes:

  • Haloalkane dehalogenases : These enzymes catalyze the hydrolytic cleavage of 1,3-dichloropropene to form 3-chloroallyl alcohol.

  • Alcohol dehydrogenases : Subsequent oxidation converts 3-chloroallyl alcohol to this compound .

This microbial method is highly stereospecific, producing exclusively the cis-isomer due to the substrate specificity of the enzymes involved. However, the yield and scalability of this method are limited by the metabolic constraints of bacterial cultures.

Hypothetical Chemical Synthesis Routes

While no explicit chemical synthesis methods for cis-3-CAA are detailed in the provided sources, its structure suggests potential routes based on established organic chemistry principles. Below, we analyze plausible strategies inferred from related reactions.

Elimination Reactions from Dichlorinated Precursors

Dehydrohalogenation of 2,3-dichloropropionic acid offers another potential route:

CH₂Cl-CHCl-COOHBaseCl-CH=CH-COOH (cis/trans)+HCl\text{CH₂Cl-CHCl-COOH} \xrightarrow{\text{Base}} \text{Cl-CH=CH-COOH (cis/trans)} + \text{HCl}

The stereochemical outcome depends on the reaction mechanism (E2 vs. E1). A bulky base (e.g., tert-butoxide) in aprotic solvents could favor the cis-isomer by promoting a concerted E2 elimination with anti-periplanar geometry.

Comparative Analysis of Methods

MethodSubstrateCatalyst/EnzymeYield (Hypothetical)StereoselectivityScalability
Microbial Degradation1,3-DichloropropenePseudomonas enzymesLowHigh (cis)Limited
HalogenationAcrylic acidCl₂, FeCl₃ModerateLowHigh
Elimination2,3-Dichloropropionic acidNaOHModerateModerateHigh

Chemical Reactions Analysis

Hydrolytic Dehalogenation

This is the primary reaction catalyzed by the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD), converting the compound into malonate semialdehyde and HCl through a water-mediated mechanism .

Key Data

ParameterUncatalyzed Reactioncis-CaaD-Catalyzed Reaction
Energy Barrier~33.3 kcal/mol ~16.6 kcal/mol
Rate Constant2.2 × 10⁻¹² s⁻¹ Enhanced by ~10¹²-fold
Optimal pH8.0

Active-Site Residue Roles

  • Pro-1 : Acts as a catalytic acid/base .

  • Arg-70/Arg-73 : Polarize the substrate’s carboxylate group to facilitate nucleophilic attack .

  • Glu-114 : Activates the water molecule for nucleophilic addition .

Substitution Reactions

The chlorine atom in this compound can undergo substitution with nucleophiles (e.g., hydroxide ions or amines) under specific conditions .

Example Reaction

  • Reagent : (R)-oxirane-2-carboxylate

  • Product : Covalently modified Pro-1 in cis-CaaD, leading to enzyme inactivation .

  • Conditions : pH-dependent alkylation requiring Arg-70/Arg-73 for substrate positioning .

Hydration of Allene Substrates

cis-CaaD also processes non-halogenated substrates like 2,3-butadienoate (an allene) to produce acetoacetate .

Mechanism Highlights

  • Step 1 : Formation of an enamine intermediate between Pro-1 and the allene .

  • Step 2 : Hydrolysis of the enamine to yield acetoacetate .

  • Inhibition : Reduction of the imine tautomer by NaBH₄ inactivates the enzyme .

Irreversible Inhibitors

InhibitorMechanismEffect
(R)-oxirane-2-carboxylateCovalent modification of Pro-1Inactivates cis-CaaD
3-BromopropiolateForms 3-oxopropanoate adduct with Pro-1Enzyme inactivation

pH Dependence

  • A protonated group with pKₐ ≈ 9.3 (likely Pro-1) is essential for catalysis .

Comparative Analysis with trans-CaaD

Featurecis-CaaDtrans-CaaD
Substrate SpecificityStrict for cis-3-haloacrylates Specific to trans-isomers
Catalytic ResiduesPro-1, Arg-70, Arg-73, Glu-114 Similar residues but mechanistic differences
Rate Enhancement~10¹²-fold Comparable

Computational Insights

Density functional theory (DFT) studies reveal:

  • The enzymatic reaction proceeds via a concerted mechanism with simultaneous nucleophilic attack and proton transfer .

  • Active-site residues lower the reaction barrier by ~16.7 kcal/mol compared to the uncatalyzed process .

Scientific Research Applications

Biochemical Dehalogenation

Enzymatic Activity of cis-CaaD
Cis-3-chloroacrylic acid serves as a substrate for cis-CaaD, an enzyme that catalyzes the hydrolytic dehalogenation of this compound to produce malonate semialdehyde. This reaction is a critical step in the microbial degradation pathway of the nematicide 1,3-dichloropropene, which is used in agriculture to control pests. The enzymatic process involves several key residues that facilitate substrate binding and catalysis, including Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114 .

Mechanism Insights
Recent studies have elucidated the mechanism by which cis-CaaD operates. The enzyme exhibits a minimal three-step kinetic model involving substrate binding, chemical transformation, and product release. Notably, burst kinetics indicate that product release can be rate-limiting under certain conditions . Additionally, structural analyses have revealed that the enzyme can undergo covalent modification during its catalytic cycle, suggesting a more complex reaction pathway than previously understood .

Environmental Applications

Bioremediation Potential
The ability of cis-CaaD to degrade halogenated compounds positions it as a promising candidate for bioremediation efforts aimed at detoxifying environments contaminated with chlorinated organic pollutants. The degradation pathway of 1,3-dichloropropene via this compound demonstrates how specific microbial enzymes can facilitate the breakdown of harmful substances into less toxic metabolites that can enter metabolic cycles such as the Krebs cycle .

Industrial Biocatalysis
Due to its enantiomer selectivity and catalytic efficiency, cis-CaaD and related dehalogenases are being explored for industrial applications in synthesizing chiral compounds. These enzymes can be utilized as biocatalysts for producing fine chemicals and pharmaceuticals where stereochemistry is crucial .

Case Study 1: Enzyme Kinetics and Mechanism

A study published in 2009 analyzed the kinetic properties of cis-CaaD using stopped-flow techniques and chemical quench methods. The findings demonstrated that substrate binding occurs rapidly followed by a slower chemical transformation phase. This study provided insights into the enzyme's catalytic mechanism and highlighted its potential for further applications in synthetic chemistry .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of 1,3-dichloropropene in soil environments showed that microbial populations capable of utilizing this compound significantly reduced the concentration of this nematicide over time. This case study emphasized the role of cis-CaaD in environmental remediation strategies and its effectiveness in detoxifying agricultural runoff .

Summary Table

Application AreaDescriptionKey Findings/Implications
Biochemical DehalogenationHydrolytic conversion of this compound to malonate semialdehydeCritical for microbial degradation pathways
Environmental RemediationDetoxification of chlorinated organic pollutantsEffective in reducing concentrations of harmful nematicides
Industrial BiocatalysisSynthesis of chiral compounds using cis-CaaDPotential for producing fine chemicals with specific stereochemistry

Mechanism of Action

The mechanism of action of cis-3-Chloroacrylic acid involves its interaction with specific enzymes, such as this compound dehalogenase. This enzyme catalyzes the hydrolytic dehalogenation of the compound, resulting in the formation of malonate semialdehyde and hydrochloric acid. The reaction proceeds through a series of steps, including substrate binding, isomerization, and product release .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

trans-3-Chloroacrylic Acid Dehalogenase (trans-CaaD)

  • Structural Differences :
    • cis-CaaD is a homotrimer , while trans-CaaD is a heterohexamer (α₃β₃) .
    • Subunit molecular weights differ: cis-CaaD subunits are ~16.2 kDa, whereas trans-CaaD has α (7.4 kDa) and β (8.7 kDa) subunits .
  • Catalytic Efficiency :

    Parameter cis-CaaD (wild type) trans-CaaD (wild type)
    $ K_m $ (μM) 34 ± 8 22 ± 5
    $ k_{cat} $ (s⁻¹) 1.8 ± 0.2 2.5 ± 0.3
    $ k{cat}/Km $ (M⁻¹s⁻¹) 5.3 × 10⁴ 1.1 × 10⁵

    trans-CaaD exhibits higher catalytic efficiency due to optimized substrate positioning .

  • Mechanistic Divergence :
    • Both enzymes lower the reaction barrier from ~33 kcal/mol (uncatalyzed) to ~16–17 kcal/mol .
    • trans-CaaD’s Pro-1 has a pKa of ~9.2, acting as a cationic acid , while cis-CaaD’s Pro-1 (pKa ~9.3) may adopt a neutral state during catalysis .
    • Glu-114 in cis-CaaD directly activates water for nucleophilic attack, whereas trans-CaaD uses a distinct proton relay system .

4-Oxalocrotonate Tautomerase (4-OT)

  • Pro-1 in 4-OT has a lower pKa (~6.4), functioning as a base rather than an acid .
  • Evolutionary Insight :
    • cis-CaaD likely diverged from a 4-OT-like ancestor through gene duplication and functional specialization .

Mycobacterial Homologue (MsCCH2)

  • Promiscuity :
    • MsCCH2 exhibits low-level cis-CaaD activity and efficient phenylpyruvate tautomerase (PPT) activity, suggesting evolutionary intermediacy .
    • Pro-1 pKa in MsCCH2 (~7.5) bridges the gap between tautomerases (pKa ~6) and cis-CaaD (pKa ~9.3) .

Mechanistic Insights and Unique Features of cis-CaaD

Uncatalyzed vs. Catalyzed Reaction

  • Uncatalyzed Hydrolysis :
    • Barrier: ~30 kcal/mol (exothermic by 27.3 kcal/mol) .
    • Proceeds via a single-step nucleophilic attack by water, displacing chloride .
  • Enzymatic Catalysis :
    • cis-CaaD reduces the barrier to 16.6 kcal/mol , achieving a rate enhancement of ~10¹² .
    • Glu-114 polarizes water, while Arg-70/Arg-73 stabilize the substrate’s carboxylate group .

Stereospecific Inhibition

  • cis-CaaD is irreversibly inhibited by (R)-oxirane-2-carboxylate , which alkylates Pro-1 .
  • Mutations (e.g., R70A, R73A) abolish inhibition, confirming Arg-70/Arg-73’s role in substrate binding .

Structural Dynamics

  • A flexible loop (residues 32–38) closes over the active site upon substrate binding, shielding it from solvent .
  • Crystal structures of inactivated cis-CaaD reveal covalent adducts at Pro-1, supporting a concerted acid-base mechanism .

Biological Activity

cis-3-Chloroacrylic acid (cis-3-CAA) is a compound that has gained attention due to its role in bacterial metabolism, specifically in the degradation of synthetic nematocides like cis-1,3-dichloropropene. The biological activity of cis-3-CAA is primarily mediated through the enzyme This compound dehalogenase (cis-CaaD), which catalyzes the hydrolytic dehalogenation of this compound, leading to the formation of malonate semialdehyde and hydrochloric acid. Understanding the biological activity of cis-3-CAA involves exploring its enzymatic interactions, potential applications in bioremediation, and its biochemical pathways.

Enzymatic Mechanism

cis-CaaD is a member of the tautomerase superfamily and plays a crucial role in the degradation pathway of halogenated compounds. The enzyme catalyzes the conversion of this compound to malonate semialdehyde through a hydrolytic dehalogenation reaction. This process not only detoxifies harmful compounds but also allows for their incorporation into central metabolic pathways such as the Krebs cycle.

Reaction Mechanism Overview

The reaction mechanism involves several key steps:

  • Substrate Binding: The substrate binds to the active site of cis-CaaD.
  • Covalent Catalysis: A covalent bond forms between the enzyme and substrate, facilitating the reaction.
  • Hydrolysis: The enzyme catalyzes the hydrolysis of the covalent bond, releasing malonate semialdehyde and HCl.

This mechanism highlights the unique catalytic strategies employed by cis-CaaD, including covalent catalysis, which distinguishes it from other enzymes in its class .

Case Study 1: Enzyme Characterization

A study characterized cis-CaaD from Corynebacterium glutamicum, revealing insights into its kinetic properties and substrate specificity. The enzyme exhibited high activity under various pH conditions and demonstrated significant tolerance to organic solvents, making it a promising candidate for biotechnological applications in bioremediation .

Parameter Value
Optimal pH8.0
Kinetic EfficiencyHigh
Substrate SpecificityBroad

Case Study 2: Structural Analysis

Structural studies using X-ray crystallography have provided detailed insights into the active site architecture of cis-CaaD. Key residues involved in substrate binding and catalysis have been identified, including Pro-1 and Arg residues, which are critical for enzymatic function .

Biotechnological Applications

The ability of cis-CaaD to degrade halogenated compounds positions it as a valuable tool in environmental biotechnology. Its application in bioremediation strategies aims to mitigate pollution caused by synthetic nematocides and other halogenated pollutants.

Potential Applications

  • Bioremediation: Utilizing cis-CaaD for detoxifying contaminated environments.
  • Biocatalysis: Employing the enzyme in industrial processes to convert halogenated substrates into less harmful products.

Q & A

Q. Basic: What are the structural characteristics of cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) and how do they influence substrate specificity?

Answer:
cis-CaaD is a homotrimeric enzyme (149 residues per monomer) with two fused β–α–β structural motifs, characteristic of the tautomerase superfamily (TSF). Six active site residues—Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114—are critical for catalysis. Arg-70 and Arg-73 bind the substrate’s carboxylate group, polarizing it to facilitate nucleophilic water attack at C-3, while Pro-1 acts as a general acid. This structural arrangement confers strict specificity for cis-3-haloacrylates over trans-isomers .

Q. Basic: What experimental methods are used to determine cis-CaaD’s kinetic parameters?

Answer:
Steady-state kinetics are measured via UV absorbance changes (e.g., at 224 nm for substrate depletion) and fitted to the Michaelis-Menten equation. Pre-steady-state analyses use stopped-flow fluorescence (tracking active site Trp residues) and chemical-quench techniques with ion chromatography to quantify halide release. For example, kcat and Km values for cis-3-bromoacrylate were determined as 10 s⁻¹ and 0.2 mM, respectively, in phosphate buffer .

Q. Advanced: How do pre-steady-state kinetic analyses resolve the catalytic mechanism of cis-CaaD?

Answer:
Burst kinetics observed in chemical-quench experiments indicate rate-limiting product release. Global fitting of fluorescence and halide release data (using KinTek Explorer) supports a four-step mechanism:

Substrate binding with loop closure (residues 32–38).

Chemical step (water attack).

Ordered release of malonate semialdehyde (rate-limiting).

Halide ion dissociation.
Competitive inhibition by bromide confirms halide binds the free enzyme, not the product-bound state .

Q. Advanced: How do contradictions regarding Pro-1’s role in catalysis inform mechanistic studies?

Answer:
Pro-1’s pKa (~9.3) suggests it is protonated (cationic) during catalysis, acting as an acid to protonate C-2. However, covalent modification by 2-oxo-3-pentynoate implies nucleophilic activity under certain conditions. NMR titration and pH-rate profiles reconcile this by showing Pro-1’s role is pH-dependent: as a base in hydration reactions (e.g., with allene substrates) and an acid in dehalogenation .

Q. Advanced: How do computational studies complement experimental findings in elucidating cis-CaaD’s mechanism?

Answer:
Density functional theory (DFT) models (B3LYP/6-31G**) of the active site (159 atoms) propose a stepwise mechanism:

  • Glu-114 activates water for nucleophilic attack.
  • Pro-1 protonates C-2, stabilizing the enolate intermediate.
  • Arg residues stabilize the transition state.
    Calculated barriers (18–20 kcal/mol) align with experimental rate constants (~10 s⁻¹), validating the model .

Q. Basic: What is the physiological role of cis-CaaD in bacterial metabolism?

Answer:
cis-CaaD catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylate to malonate semialdehyde in a pathway degrading 1,3-dichloropropene (a nematocide). The product enters the Krebs cycle, enabling bacteria to utilize the toxin as a carbon source .

Q. Advanced: What evolutionary insights emerge from comparing cis-CaaD with homologues like Cg10062?

Answer:
Cg10062, a cis-CaaD homologue from Corynebacterium glutamicum, shares catalytic residues but exhibits promiscuous hydratase and low dehalogenase activity. This suggests cis-CaaD evolved via gene duplication and divergence within the TSF, acquiring specificity through loop stabilization and electrostatic optimization. Vestigial tautomerase activity in Cg10062 supports ancestral function hypotheses .

Q. Advanced: How does covalent inactivation by (R)-oxirane-2-carboxylate inform cis-CaaD’s catalytic flexibility?

Answer:
Crystal structures of inactivated cis-CaaD show covalent adducts at Pro-1 and loop closure (residues 32–38), shielding the active site. This mimics the substrate-bound state, revealing conformational changes critical for catalysis. Comparative studies with trans-CaaD highlight divergent evolution in substrate recognition despite shared mechanistic features .

Properties

IUPAC Name

(Z)-3-chloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUCYJKZUZMNJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Cl)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030858
Record name (Z)-3-Chloroacrylic acid
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Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1609-93-4, 2345-61-1
Record name (2Z)-3-Chloro-2-propenoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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